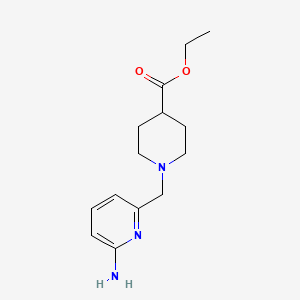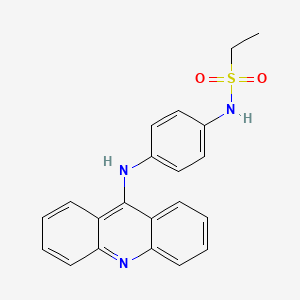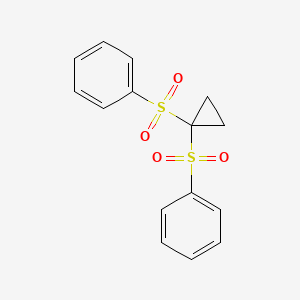![molecular formula C9H14N2O3 B13961391 2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Preparation Methods
The synthesis of 1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxy-propanone with methylmagnesium halide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include metal catalysts, such as palladium or platinum, and oxidizing agents like potassium permanganate or chromium trioxide . The major products formed depend on the reaction conditions and the specific reagents employed.
Scientific Research Applications
1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- can be compared with other similar compounds, such as:
3-Methoxy-1-propanol: This compound shares a similar structure but lacks the pyridinyl group, resulting in different chemical properties and applications.
2-Hydroxy-3-methoxy-propanone: Another related compound, used as a precursor in the synthesis of 1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]-.
The uniqueness of 1-Propanol, 3-[(4-methoxy-1-oxido-2-pyridinyl)amino]- lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(1-hydroxy-4-methoxypyridin-2-ylidene)amino]propan-1-ol |
InChI |
InChI=1S/C9H14N2O3/c1-14-8-3-5-11(13)9(7-8)10-4-2-6-12/h3,5,7,12-13H,2,4,6H2,1H3 |
InChI Key |
KYHGGQRQQUGHPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NCCCO)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


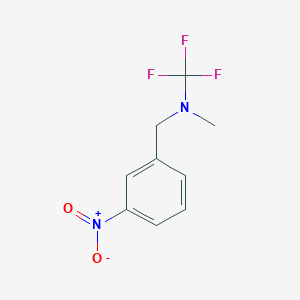
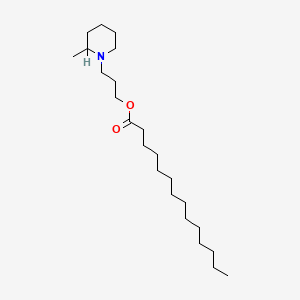
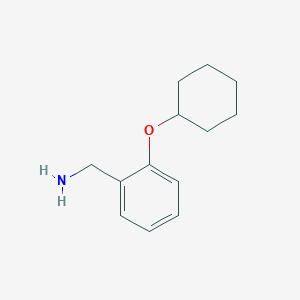
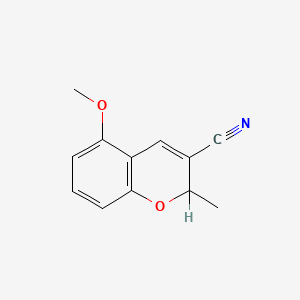
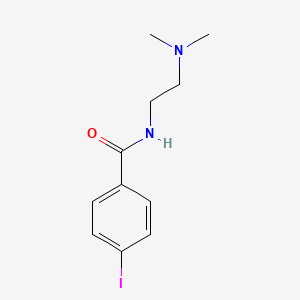
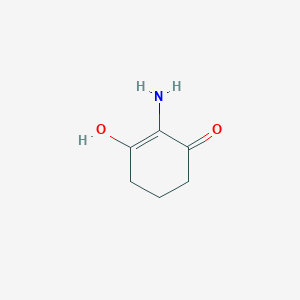
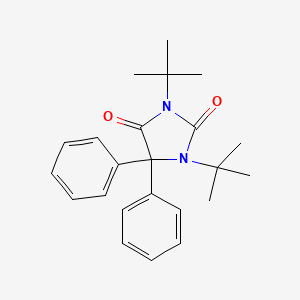

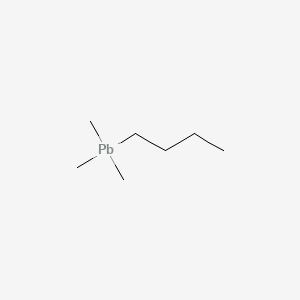
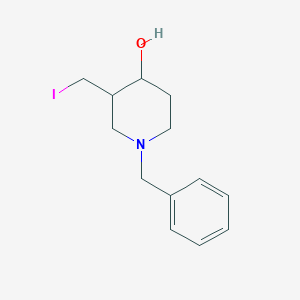
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
